3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid
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Overview
Description
3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid: is an organic compound characterized by the presence of an amino group, a hydroxyl group, a nitro group, and a sulfanyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid typically involves multiple steps:
Sulfurization: The sulfanyl group can be introduced by reacting the nitro compound with a suitable sulfur donor, such as thiourea, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates .
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry:
Mechanism of Action
The mechanism of action of 3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfanyl group.
3-Amino-3-(4-nitrophenyl)propionic acid: Similar structure but lacks the hydroxyl and sulfanyl groups.
Uniqueness:
Properties
CAS No. |
112303-53-4 |
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Molecular Formula |
C9H10N2O5S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
3-(5-amino-4-hydroxy-2-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10N2O5S/c10-5-3-8(17-2-1-9(13)14)6(11(15)16)4-7(5)12/h3-4,12H,1-2,10H2,(H,13,14) |
InChI Key |
CBPWEIRHDTWPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1SCCC(=O)O)[N+](=O)[O-])O)N |
Origin of Product |
United States |
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